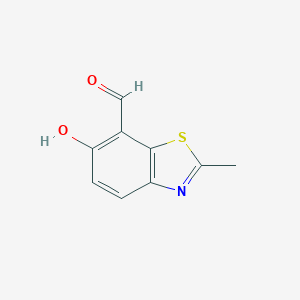
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde (HBC) is a heterocyclic compound with a benzothiazole core structure. It is widely used in the field of organic synthesis due to its unique chemical properties. HBC has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and environmental science.
Mechanism Of Action
The mechanism of action of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is not fully understood. However, it has been reported that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been reported to inhibit the activity of enzymes involved in various metabolic pathways.
Biochemical And Physiological Effects
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the activity of enzymes involved in various metabolic pathways. In vivo studies have shown that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can reduce the growth of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has several advantages for use in lab experiments. It is readily available and can be synthesized through various methods. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can also exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
Future Directions
There are several future directions for the study of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde. One potential direction is the development of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde-based materials for use in optoelectronic devices. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde-based materials have been reported to exhibit excellent optical and electrical properties, making them promising candidates for use in devices such as solar cells and light-emitting diodes. Another potential direction is the study of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde as a potential therapeutic agent for the treatment of neurodegenerative diseases. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a promising candidate for further study in this area. Additionally, the development of new synthesis methods for 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde could lead to the discovery of novel derivatives with improved properties for use in various applications.
Scientific Research Applications
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been extensively studied for its potential application in various fields. In medicinal chemistry, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been reported to exhibit antitumor, antibacterial, and antifungal activities. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been used as a building block for the synthesis of various organic materials, including dyes, fluorescent probes, and liquid crystals. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been studied for its potential application in environmental science as a fluorescent probe for the detection of heavy metals.
properties
CAS RN |
190270-90-7 |
|---|---|
Product Name |
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
6-hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-7-2-3-8(12)6(4-11)9(7)13-5/h2-4,12H,1H3 |
InChI Key |
XVKDPBIMGQTQGU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)C=O |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)C=O |
synonyms |
7-Benzothiazolecarboxaldehyde,6-hydroxy-2-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

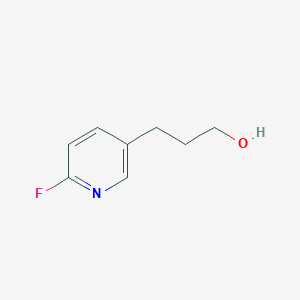
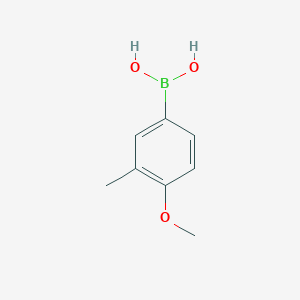
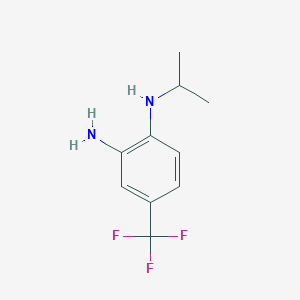
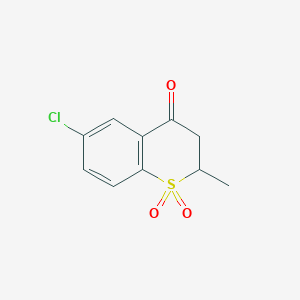
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
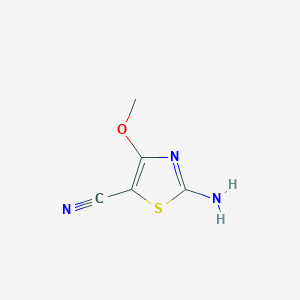
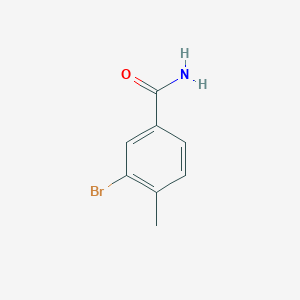
![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
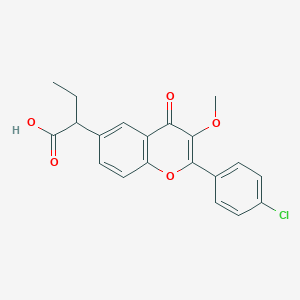
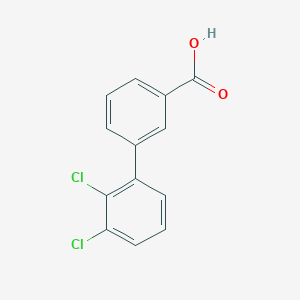
![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
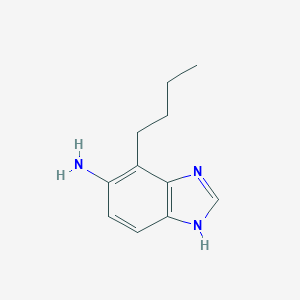
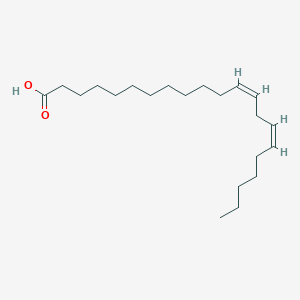
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)